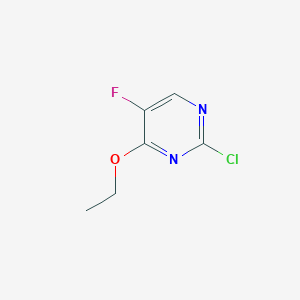

2-Chloro-4-ethoxy-5-fluoropyrimidine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80851. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-4-ethoxy-5-fluoropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2O/c1-2-11-5-4(8)3-9-6(7)10-5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPOUYCSSTWMEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292218 | |

| Record name | 2-chloro-4-ethoxy-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154-90-5 | |

| Record name | 2-Chloro-4-ethoxy-5-fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC80851 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-4-ethoxy-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fundamental Principles of Pyrimidine Heterocyclic Chemistry

Pyrimidine (B1678525) is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3 of the ring. numberanalytics.commicrobenotes.com This arrangement makes it one of the three isomers of diazine. nih.govwikipedia.org The pyrimidine core is a crucial structural motif found in nature, most notably as the basis for the nucleobases cytosine, thymine, and uracil, which are essential components of nucleic acids (DNA and RNA). nih.govnumberanalytics.commicrobenotes.com

The presence of two electronegative nitrogen atoms in the ring renders the pyrimidine system electron-deficient, or π-deficient, compared to benzene. numberanalytics.comwikipedia.org This electronic characteristic has several important consequences for its reactivity:

Basicity : The nitrogen atoms confer basic properties to the molecule, though it is less basic than pyridine. numberanalytics.comwikipedia.org

Reactivity towards Electrophiles : The electron-withdrawing nature of the nitrogen atoms deactivates the ring towards electrophilic aromatic substitution, which is consequently more difficult to achieve than in benzene. wikipedia.org When such reactions do occur, they are most favorable at the C-5 position, which is the most electron-rich carbon atom in the ring. wikipedia.org

Reactivity towards Nucleophiles : The π-deficient character of the ring facilitates nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions, which are significantly electron-deficient. wikipedia.org This reactivity is a cornerstone of pyrimidine synthetic chemistry.

The fundamental pyrimidine structure serves as a scaffold for a wide variety of derivatives used in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antiviral, anticancer, and antifungal properties. pharmaguideline.comnih.gov

The Strategic Role of Halogen Substituents in Pyrimidine Reactivity and Synthetic Design

The introduction of halogen atoms (F, Cl, Br, I) onto the pyrimidine (B1678525) ring is a powerful strategy for modulating its chemical and physical properties. Halogenated pyrimidines are pivotal intermediates in organic synthesis, primarily due to the dual role of the halogen substituents. rsc.org

Firstly, halogens are strongly electron-withdrawing groups. Their presence further depletes the electron density of the already π-deficient pyrimidine ring, which significantly enhances its susceptibility to nucleophilic attack. wikipedia.org This effect makes positions substituted with halogens highly activated for nucleophilic aromatic substitution (SNAr) reactions.

Secondly, halides (particularly chloride and bromide) are excellent leaving groups. This allows for their displacement by a wide range of nucleophiles, such as amines, alcohols, and thiols, providing a straightforward route to highly functionalized pyrimidine derivatives. researchgate.net The differential reactivity of various halogens on the same ring can also be exploited for regioselective substitutions. For instance, in polyhalogenated pyrimidines, the position most activated by the ring nitrogens (e.g., C-4 or C-2) will typically react first.

Fluorine substituents have unique effects. While fluorine is the most electronegative halogen, the carbon-fluorine bond is very strong. A fluorine atom at the C-5 position, as in 5-fluoropyrimidine (B1206419) derivatives, is generally stable and not easily displaced by nucleophiles. Instead, it serves to modulate the electronic properties of the molecule and can be crucial for biological activity, as seen in the widely used anticancer drug 5-fluorouracil. nih.gov

Positioning of 2 Chloro 4 Ethoxy 5 Fluoropyrimidine Within the Current Scope of Academic Pyrimidine Research

| Property | Data |

| Molecular Formula | C₆H₆ClFN₂O nih.gov |

| Molecular Weight | 176.57 g/mol nih.gov |

| IUPAC Name | 2-chloro-4-ethoxy-5-fluoropyrimidine nih.gov |

| CAS Number | 154-90-5 nih.gov |

The compound is a synthetic intermediate, and its value in research lies in its potential for further functionalization. An analysis of its structure reveals a clear hierarchy of reactive sites:

The Chloro Group at C-2 : The chlorine atom at the C-2 position is the most likely site for nucleophilic substitution. This position is activated by both adjacent ring nitrogen atoms. The chlorine atom is a good leaving group, allowing for the introduction of various functional groups through SNAr reactions.

The Ethoxy Group at C-4 : The ethoxy group is an oxygen-linked substituent. While the C-4 position is also activated, the ethoxy group is a poorer leaving group than chloride under typical SNAr conditions. It is therefore likely to remain intact during reactions targeting the C-2 position.

The Fluoro Group at C-5 : The fluorine atom at the C-5 position is generally unreactive towards nucleophilic substitution. Its primary role is to modify the electronic environment of the ring system, which can influence the reactivity of the other positions and is often a key feature in the design of biologically active molecules. nih.gov

This differential reactivity makes this compound a useful building block. Researchers can selectively displace the C-2 chlorine with a desired nucleophile while retaining the ethoxy and fluoro groups. This strategic approach is common in the synthesis of complex molecules, particularly in the development of new pharmaceutical agents where precise control over the substitution pattern is essential. For example, related compounds like 2-chloro-5-fluoropyrimidine (B20137) are used as starting materials for synthesizing kinase inhibitors and P2X7 receptor antagonists. chemicalbook.com Similarly, 2,4-dichloro-5-fluoropyrimidine (B19854) is a key intermediate in the synthesis of the antifungal drug voriconazole. google.com By analogy, this compound serves as a valuable scaffold for creating diverse libraries of compounds for screening in drug discovery programs.

An in-depth examination of the synthetic methodologies for this compound reveals a primary reliance on the versatile precursor, 2,4-dichloro-5-fluoropyrimidine. Research and patent literature detail established routes for its preparation and subsequent conversion, alongside ongoing efforts to refine these pathways for improved efficiency and yield.

Synthetic Utility of 2 Chloro 4 Ethoxy 5 Fluoropyrimidine As a Versatile Chemical Intermediate

Strategies for Diversification of the Pyrimidine (B1678525) Core Structure

The chemical reactivity of 2-chloro-4-ethoxy-5-fluoropyrimidine is primarily centered around the displacement of the chlorine atom at the 2-position. This reactivity is enhanced by the electron-withdrawing nature of the fluorine atom and the pyrimidine ring itself, making the C2 carbon susceptible to nucleophilic attack. This inherent reactivity forms the basis for a multitude of diversification strategies.

Generation of Functionalized Pyrimidine Derivatives via Chlorine Displacement

The chlorine atom at the 2-position of this compound serves as a versatile leaving group, readily displaced by a wide array of nucleophiles. This allows for the introduction of various functional groups, leading to a diverse range of substituted pyrimidine derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions:

A primary strategy for the functionalization of this compound involves nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C2-chloro substituent by a variety of nucleophiles.

Common nucleophiles employed in these reactions include:

Amines: Primary and secondary amines react readily with this compound to yield 2-amino-4-ethoxy-5-fluoropyrimidine derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated.

Alcohols and Phenols: Alkoxides and phenoxides can displace the chlorine atom to form the corresponding 2-alkoxy and 2-aryloxy pyrimidine ethers.

Thiols: Thiolates react in a similar fashion to afford 2-thioether-substituted pyrimidines.

The table below illustrates representative examples of chlorine displacement reactions on the analogous 2,4-dichloro-5-fluoropyrimidine (B19854), which are expected to proceed similarly with this compound.

| Nucleophile | Reagent/Conditions | Product |

| Amine | R-NH2, Base (e.g., DIPEA), Solvent (e.g., DMF) | 2-Alkylamino-4-ethoxy-5-fluoropyrimidine |

| Aniline | Ar-NH2, Base (e.g., K2CO3), Solvent (e.g., NMP) | 2-Arylamino-4-ethoxy-5-fluoropyrimidine |

| Alcohol | R-OH, NaH, Solvent (e.g., THF) | 2-Alkoxy-4-ethoxy-5-fluoropyrimidine |

| Thiophenol | Ar-SH, Base (e.g., Cs2CO3), Solvent (e.g., CH3CN) | 2-Arylthio-4-ethoxy-5-fluoropyrimidine |

Palladium-Catalyzed Cross-Coupling Reactions:

The chloro-substituent also enables participation in palladium-catalyzed cross-coupling reactions, further expanding the scope of accessible derivatives.

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or alkyl groups at the 2-position.

Buchwald-Hartwig Amination: This powerful method provides an alternative route for the formation of C-N bonds, coupling the pyrimidine core with a wide range of amines under palladium catalysis.

These cross-coupling reactions significantly enhance the molecular complexity that can be achieved from this single intermediate.

| Reaction Type | Coupling Partner | Catalyst/Ligand/Base | Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh3)4, Na2CO3 | 2-Aryl-4-ethoxy-5-fluoropyrimidine |

| Buchwald-Hartwig Amination | Primary Amine | Pd2(dba)3, Xantphos, Cs2CO3 | 2-Alkylamino-4-ethoxy-5-fluoropyrimidine |

Construction of Novel Pyrimidine-Based Scaffolds for Advanced Molecular Architectures

Beyond simple functionalization, this compound is a key starting material for the construction of more complex, fused heterocyclic systems. These advanced molecular architectures are of significant interest in drug discovery and materials science.

The generation of these scaffolds often involves a multi-step sequence, beginning with the displacement of the chlorine atom, followed by further transformations of the newly introduced substituent or modifications at other positions of the pyrimidine ring. For instance, a nucleophile containing a second reactive site can be introduced at the C2 position, which can then undergo an intramolecular cyclization to form a fused ring system.

An example of this strategy involves the reaction with a binucleophilic reagent. For instance, reaction with a substituted hydrazine (B178648) could lead to the formation of a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a privileged structure in medicinal chemistry. Similarly, reaction with an amino alcohol could pave the way for the synthesis of oxazolo[5,4-d]pyrimidines.

Contribution to the Development of Pyrimidine-Containing Chemical Libraries

The amenability of this compound to a wide range of chemical transformations makes it an ideal building block for the synthesis of pyrimidine-containing chemical libraries. Combinatorial chemistry and parallel synthesis techniques heavily rely on the availability of such versatile intermediates that allow for the rapid generation of a large number of structurally related compounds.

The straightforward and high-yielding nature of the chlorine displacement reactions allows for the efficient production of diverse libraries of 2-substituted-4-ethoxy-5-fluoropyrimidines. By systematically varying the nucleophile used in the SNAr reaction or the coupling partner in palladium-catalyzed reactions, chemists can generate extensive libraries of compounds for high-throughput screening in drug discovery programs.

For example, a library of 2-amino-4-ethoxy-5-fluoropyrimidines can be readily synthesized by reacting this compound with a diverse set of primary and secondary amines in a parallel synthesis format. Such libraries are particularly valuable in the search for new kinase inhibitors, as the 2-aminopyrimidine (B69317) scaffold is a well-established pharmacophore that can form key hydrogen bond interactions in the ATP binding site of many kinases.

The ability to introduce a wide variety of substituents at the 2-position allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of drug candidates. The fluorine atom at the 5-position can also play a crucial role in modulating the biological activity and pharmacokinetic profile of the resulting molecules.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-Chloro-4-ethoxy-5-fluoropyrimidine, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves nucleophilic substitution at the 4-position of a pyrimidine scaffold. For example, ethoxy groups can be introduced via alkoxylation using sodium ethoxide under anhydrous conditions, while fluorination at the 5-position may require fluorinating agents like Selectfluor™ in polar aprotic solvents. Halogenation at the 2-position often employs POCl₃ or PCl₅. Reaction temperatures (0–80°C) and catalyst choice (e.g., DMAP) critically impact regioselectivity and byproduct formation. Similar intermediates, such as 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine, highlight the importance of stepwise functionalization and inert atmospheres to prevent hydrolysis .

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR and ¹⁹F NMR validate substituent positions and electronic environments. HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) quantifies purity, with thresholds >95% often required for pharmaceutical intermediates. X-ray crystallography (if single crystals are obtainable) provides unambiguous structural confirmation, as demonstrated for analogs like 2-Chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine .

Advanced Research Questions

Q. How can discrepancies between computational predictions (e.g., DFT) and experimental reactivity data for this compound be resolved?

- Answer : Discrepancies often arise from solvent effects, transition-state barriers, or incomplete basis sets in DFT models. Hybrid methods combining MP2/cc-pVTZ for electron correlation and implicit solvent models (e.g., PCM) improve accuracy. For example, studies on 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine used Fukui indices to map electrophilic sites, which were cross-validated with experimental substituent-directed reactivity (e.g., SNAr reactions) .

Q. What optimization strategies enhance single-crystal X-ray diffraction outcomes for halogenated pyrimidines?

- Answer : Crystallization in mixed solvents (e.g., dichloromethane/hexane) at controlled cooling rates (1–2°C/hour) improves crystal quality. For halogenated derivatives, heavy-atom effects (Cl, F) enhance scattering, but twinning can occur. SHELXL refinement, leveraging anisotropic displacement parameters and restraints for disordered ethoxy/fluoro groups, is critical. The success of this approach is evident in structural reports for 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine .

Q. What experimental and computational methods quantify the electronic effects of the ethoxy substituent in this compound?

- Answer : Hammett σ constants or NMR chemical shift trends (e.g., deshielding in ¹³C NMR at C4) experimentally gauge electron-donating effects. DFT-based natural bond orbital (NBO) analysis calculates charge distribution, while electrostatic potential maps reveal nucleophilic/electrophilic regions. Comparative studies with analogs (e.g., 2-Chloro-4-(trifluoromethyl)pyrimidine) show that ethoxy groups stabilize adjacent positions via resonance, affecting reactivity in cross-coupling reactions .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address conflicting NMR and X-ray data regarding substituent orientation in this compound?

- Answer : Dynamic effects in solution (e.g., ethoxy group rotation) may cause averaged NMR signals, while X-ray captures static conformations. Variable-temperature NMR (VT-NMR) can detect rotational barriers, and NOESY experiments identify spatial proximities. For example, in 2-Chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine, VT-NMR resolved ambiguity between keto-enol tautomers observed in crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。